LEB-03-144: A Technical Overview of a WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)
LEB-03-144: A Technical Overview of a WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to LEB-03-144, a deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical tumor suppressor. This guide details its mechanism of action, quantitative performance, and the experimental protocols utilized in its characterization.
Introduction to DUBTAC Technology
Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules engineered to prevent the degradation of specific proteins.[1][] They represent a therapeutic strategy of targeted protein stabilization (TPS), which is conceptually opposite to targeted protein degradation platforms like PROTACs (Proteolysis-Targeting Chimeras).[1][]
A DUBTAC molecule consists of three key components: a ligand that binds to a target protein, a recruiter moiety that engages a deubiquitinase (DUB) enzyme, and a linker that connects these two elements.[] By inducing proximity between the target protein and the DUB, the DUBTAC facilitates the removal of polyubiquitin (B1169507) chains from the protein.[][3] This deubiquitination prevents the protein from being recognized and degraded by the proteasome, thereby leading to its stabilization and increased intracellular levels.[][3] For a DUBTAC to be effective, the target protein must undergo ubiquitin-dependent degradation.
LEB-03-144: A WEE1-Stabilizing DUBTAC
LEB-03-144 is a specific DUBTAC that targets the WEE1 kinase for stabilization.[4][5][6] WEE1 is a tumor suppressor that plays a crucial role in cell cycle regulation at the G2/M checkpoint.[6][7] In many cancers, WEE1 is actively degraded to promote cell proliferation.[][6]
The molecular structure of LEB-03-144 comprises:
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Targeting Ligand: AZD1775 (Adavosertib), a known inhibitor of WEE1 kinase.[4][5][6]
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DUB Recruiter: EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) on the deubiquitinase OTUB1.[4][5][6] OTUB1 is a DUB specific for K48-linked ubiquitin chains, which are a primary signal for proteasomal degradation.[6]
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Linker: A C3 alkyl chain connecting AZD1775 and EN523.[4][5][6]
By recruiting OTUB1 to WEE1, LEB-03-144 is designed to reverse the ubiquitination of WEE1 and rescue it from proteasomal degradation, thus restoring its tumor-suppressive function.
Quantitative Data: WEE1 Stabilization
The efficacy of LEB-03-144 in stabilizing WEE1 was evaluated in HEP3B hepatoma cancer cells, where WEE1 is known to be regulated by ubiquitin-mediated degradation.[6] The following table summarizes the quantitative results from western blot analysis after 24 hours of treatment with 1 µM of the indicated compounds.
| Compound/Treatment | Target(s) | Cell Line | Concentration | Duration | Result (Relative WEE1 Levels) |
| DMSO (Vehicle) | Control | HEP3B | - | 24h | Baseline |
| EN523 | OTUB1 | HEP3B | 1 µM | 24h | No significant change vs. DMSO |
| AZD1775 | WEE1 | HEP3B | 1 µM | 24h | No significant change vs. DMSO |
| Bortezomib | Proteasome | HEP3B | 1 µM | 24h | Significant increase |
| LEB-03-144 | WEE1 & OTUB1 | HEP3B | 1 µM | 24h | Significant increase, comparable to Bortezomib |
| LEB-03-145 (C5 linker) | WEE1 & OTUB1 | HEP3B | 1 µM | 24h | Moderate increase |
| LEB-03-146 (PEG linker) | WEE1 & OTUB1 | HEP3B | 1 µM | 24h | Significant increase, comparable to Bortezomib |
| LEB-03-153 (no linker) | WEE1 & OTUB1 | HEP3B | 1 µM | 24h | No significant change vs. DMSO |
Data are derived from the primary literature and presented qualitatively. For precise quantification, refer to the source publication.[6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LEB-03-144 and the general experimental workflow for its evaluation.
Caption: Mechanism of LEB-03-144 DUBTAC action.
Caption: General workflow for evaluating WEE1 stabilization.
Experimental Protocols
The following are detailed protocols based on the methodologies described in the primary literature for the characterization of LEB-03-144.[6]
Cell Culture and Treatment
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Cell Line: HEP3B (human hepatoma) cells.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates) to reach approximately 70-80% confluency at the time of treatment.
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Treatment:
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Prepare stock solutions of LEB-03-144, AZD1775, EN523, and Bortezomib in DMSO.
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Dilute the compounds in fresh culture medium to the final concentration (e.g., 1 µM).
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Aspirate the old medium from the cells and add the medium containing the treatment compounds.
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A vehicle control (DMSO) is run in parallel.
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Incubate the cells for the desired time period (e.g., 24 hours).
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Western Blotting for WEE1 Levels
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Cell Lysis:
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After treatment, wash the cells once with cold phosphate-buffered saline (PBS).
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Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein extract.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentrations for all samples with lysis buffer.
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Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
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Run the gel to separate proteins by size.
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Protein Transfer and Immunoblotting:
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Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.
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Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detection and Analysis:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Capture the signal using a digital imaging system.
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Quantify the band intensities using image analysis software (e.g., ImageJ).
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Normalize the WEE1 band intensity to the corresponding loading control band intensity.
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General Synthesis of WEE1 DUBTACs
The synthesis of WEE1 DUBTACs, including LEB-03-144, involves the chemical conjugation of the WEE1-targeting moiety (AZD1775 derivative) with the OTUB1 recruiter (EN523 derivative) via an appropriate linker.
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Synthesis of Precursors: Synthesize or procure functionalized versions of AZD1775 and EN523 that are amenable to linker conjugation. This may involve introducing a reactive group such as a terminal alkyne, azide, carboxylic acid, or amine.
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Linker Attachment: React one of the precursors with a bifunctional linker. For LEB-03-144, a C3 alkyl linker with appropriate reactive ends is used.
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Conjugation: The linker-modified precursor is then reacted with the second precursor molecule to form the final DUBTAC. Common conjugation chemistries include amide bond formation or click chemistry.
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Purification: The final compound is purified using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.
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Characterization: The structure and identity of the final DUBTAC are confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
For the detailed, step-by-step synthetic route and characterization data, please refer to the supplementary information of the primary publication.[6]
References
- 1. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of proteasome-dependent degradation of Wee1 in G2-arrested Hep3B cells by TGF beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
